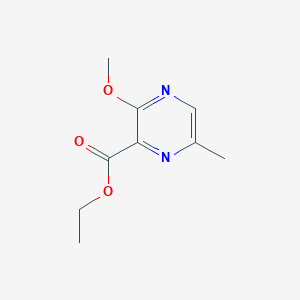![molecular formula C11H6Cl2N4O2S B13665787 3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)
3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolo[3,4-d]pyrimidine core with dichloro and phenylsulfonyl substituents, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile in the presence of pyridine . This reaction yields S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile as intermediates, which can be further processed to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, altering the compound’s electronic properties.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfone or sulfoxide derivatives.
Aplicaciones Científicas De Investigación
3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit anticancer, antiviral, and antibacterial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These include compounds with different substituents on the pyrazolo[3,4-d]pyrimidine core, such as 3-IN-PP1 and 17m, which are known protein kinase D inhibitors.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds, such as those with triazole or piperazine moieties, also exhibit significant biological activities.
Uniqueness
3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of dichloro and phenylsulfonyl substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H6Cl2N4O2S |
|---|---|
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3,4-dichloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6Cl2N4O2S/c12-9-8-10(13)16-17(11(8)15-6-14-9)20(18,19)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
LEBKPEPGEIQFCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=NC=N3)Cl)C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)

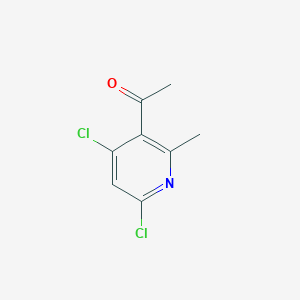
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
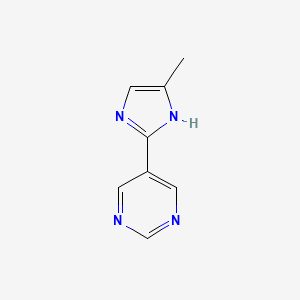
![7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665733.png)
![6,8-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B13665739.png)
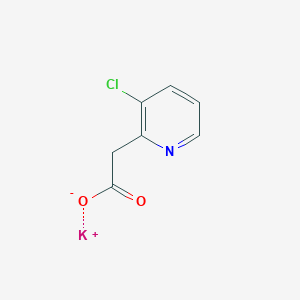
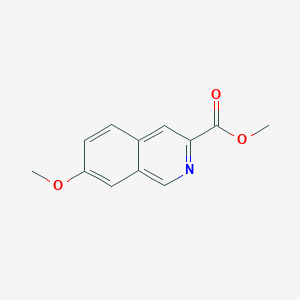

![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)
